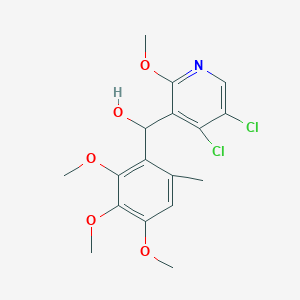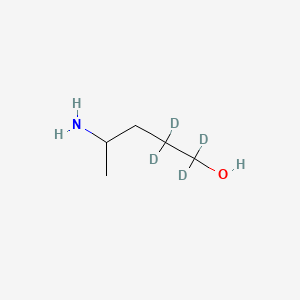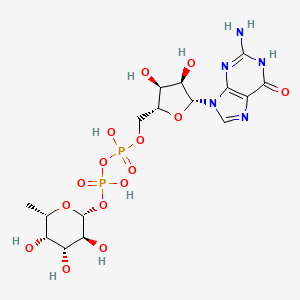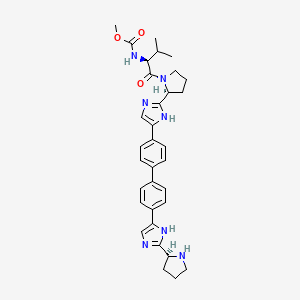
γ-Hydroxybutyric Acid-d4 Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
γ-Hydroxybutyric Acid-d4 Glucuronide is a deuterated analogue of γ-Hydroxybutyric Acid Glucuronide, which is a metabolite of γ-Hydroxybutyric Acid. This compound is significant in clinical and forensic toxicology due to its potential as a biomarker for γ-Hydroxybutyric Acid intoxication . The deuterated form is particularly useful in analytical chemistry for precise quantification and detection in biological samples .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of γ-Hydroxybutyric Acid-d4 Glucuronide involves a Koenigs–Knorr glucuronidation approach. This method provides the glucuronide and its deuterium-labelled analogue with high purity suitable for analytical chemistry . The reaction typically involves the use of uridine diphosphate glucuronic acid as a glucuronidation agent under controlled conditions to ensure the stability and purity of the product .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing stringent quality control measures to maintain the integrity of the deuterated compound.
化学反应分析
Types of Reactions: γ-Hydroxybutyric Acid-d4 Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction would revert it to the original hydroxyl compound.
科学研究应用
γ-Hydroxybutyric Acid-d4 Glucuronide has several scientific research applications:
Analytical Chemistry: Used as a standard for the detection and quantification of γ-Hydroxybutyric Acid in biological samples.
Forensic Toxicology: Helps in extending the detection window for γ-Hydroxybutyric Acid intoxication, making it valuable in forensic investigations.
Pharmacokinetics: Studied to understand the metabolism and excretion of γ-Hydroxybutyric Acid in the human body.
Medical Research: Investigated for its potential role in understanding the pharmacological effects of γ-Hydroxybutyric Acid and its metabolites.
作用机制
γ-Hydroxybutyric Acid-d4 Glucuronide exerts its effects primarily through its role as a metabolite of γ-Hydroxybutyric Acid. γ-Hydroxybutyric Acid acts on both γ-Hydroxybutyric Acid receptors and gamma-aminobutyric acid B receptors in the brain . At low concentrations, it stimulates dopamine release, while at higher concentrations, it inhibits dopamine release through gamma-aminobutyric acid B receptor activation . This biphasic effect on dopamine release is crucial for its pharmacological and toxicological properties .
相似化合物的比较
γ-Hydroxybutyric Acid: The parent compound, known for its use in treating narcolepsy and its abuse potential as a recreational drug.
γ-Butyrolactone: A precursor to γ-Hydroxybutyric Acid, used industrially and also abused recreationally.
1,4-Butanediol: Another precursor to γ-Hydroxybutyric Acid, with similar uses and abuse potential.
Uniqueness: γ-Hydroxybutyric Acid-d4 Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in analytical and forensic applications. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in complex biological matrices .
属性
CAS 编号 |
1439528-95-6 |
|---|---|
分子式 |
C₁₀H₁₂D₄O₉ |
分子量 |
284.25 |
同义词 |
β-D-Glucopyranosiduronic Acid 3-Carboxypropyl-d4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








